molecular formula C24H16ClFN4O2S B2359807 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536712-78-4

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2359807
CAS RN: 536712-78-4
M. Wt: 478.93
InChI Key: IXWYHUYAKSAQSY-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of quinazolinone and quinazoline . Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of appropriate amines, which are then condensed with a scaffold to give the targeted compounds . For instance, aromatic side chains were synthesized from appropriate amines as per previously reported methods, which were further condensed with a scaffold to give targeted compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of different reagents and conditions . For instance, one method involves the use of hydrazine hydrate in ethanol under reflux conditions .

Scientific Research Applications

Antimicrobial Agents

Compounds structurally related to "2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of acetamide derivatives were found to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including molecules similar in structure to the compound , have demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photo-voltaic applications. Additionally, molecular docking studies suggested potential for ligand-protein interactions with Cyclooxygenase 1 (COX1), indicating a possible avenue for therapeutic applications (Mary et al., 2020).

Thrombin Inhibition

A derivative, "2-(2-Chloro-6-fluorophenyl)acetamides," has shown potent activity as a thrombin inhibitor, with one of the derivatives achieving a Ki=0.7 nM. This illustrates the potential of such compounds in the development of new anticoagulant drugs (Lee et al., 2007).

Anti-inflammatory and Analgesic Agents

Research into quinazolinone derivatives related to the mentioned compound has revealed potential anti-inflammatory and analgesic properties. These findings highlight the therapeutic applications of such molecules in treating pain and inflammation (Farag et al., 2012).

Antiplasmodial Properties

Novel acetamide compounds have been synthesized and assessed for in vitro antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. Preliminary results showed that specific substitutions are required for biological activity, indicating the potential for developing new antimalarial drugs (Mphahlele et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, quinazolinone and quinazoline derivatives are known to possess a wide range of biological properties. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Some derivatives have shown inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .

Future Directions

The future directions for research on this compound could involve further exploration of its biological properties and potential therapeutic applications. Given the wide range of biological properties exhibited by quinazolinone and quinazoline derivatives, there is potential for the development of new pharmaceuticals based on these structures .

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-14-6-5-7-15(12-14)30-23(32)22-21(16-8-1-3-10-18(16)28-22)29-24(30)33-13-20(31)27-19-11-4-2-9-17(19)26/h1-12,28H,13H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWYHUYAKSAQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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